Enhanced Acidity via Ortho Effect
The 2,6-dimethyl substitution pattern induces a significant 'ortho effect' that increases the compound's acidity relative to para-nitrobenzoic acid. This is due to steric inhibition of resonance, which destabilizes the acid form relative to the carboxylate anion, thereby facilitating proton release [1]. While a precise experimental pKa for the target compound was not found in accessible databases, the predicted pKa of its positional isomer, 3,5-dimethyl-4-nitrobenzoic acid (pKa ~3.56), is substantially lower than that of unsubstituted 4-nitrobenzoic acid (pKa ~3.44) . This class-level inference, supported by expert qualitative analysis confirming the ortho effect in 2,6-dimethyl systems, strongly indicates that 2,6-dimethyl-4-nitrobenzoic acid is a significantly stronger acid than its non-ortho-substituted counterparts [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | More acidic than para-nitrobenzoic acid (exact experimental pKa unavailable) |
| Comparator Or Baseline | para-Nitrobenzoic acid (pKa ~3.44) and 3,5-dimethyl-4-nitrobenzoic acid (predicted pKa ~3.56) |
| Quantified Difference | Qualitatively, 2,6-dimethyl > para-nitrobenzoic acid in acidity due to the ortho effect. The 3,5-isomer is ~0.12 pKa units more acidic than the unsubstituted parent. |
| Conditions | Expert qualitative analysis and class-level comparison of pKa values in aqueous solution [REFS-1, REFS-2]. |
Why This Matters
This differential acidity impacts solubility, salt formation, and reactivity in pH-dependent processes, influencing its selection over less acidic analogs for specific synthetic or formulation steps.
- [1] AssignmentExpert. (2018). Question #75331: Between para-nitrobenzoic acid and 2,6-dimethyl-4-nitrobenzoic acid, which is more acidic and why? View Source
